molecular formula C16H22N2O6S2 B253610 N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide

N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide

Cat. No. B253610
M. Wt: 402.5 g/mol
InChI Key: PAQRAQQENUIEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide, also known as ESI-09, is a small molecule inhibitor that targets RAC1, a member of the Rho family of GTPases. RAC1 plays a crucial role in regulating cellular processes such as cell migration, proliferation, and survival. Dysregulation of RAC1 has been implicated in various diseases, including cancer, cardiovascular disease, and neurological disorders.

Mechanism of Action

N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide works by inhibiting the activity of RAC1, a member of the Rho family of GTPases. RAC1 plays a crucial role in regulating cellular processes such as cell migration, proliferation, and survival. Dysregulation of RAC1 has been implicated in various diseases, including cancer, cardiovascular disease, and neurological disorders. N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide binds to the switch II region of RAC1, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit RAC1 activity, leading to the suppression of various cellular processes such as cell migration, invasion, and proliferation. N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide has also been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, melanoma, and glioblastoma. In addition, N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and cerebral ischemia.

Advantages and Limitations for Lab Experiments

N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various scientific research applications and has been shown to have anti-tumor and neuroprotective effects. However, there are also some limitations to using N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide in lab experiments. It has been shown to have off-target effects on other Rho family GTPases, which may complicate data interpretation. In addition, the optimal concentration and duration of N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide treatment may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide. One area of research is the development of more specific RAC1 inhibitors that do not have off-target effects on other Rho family GTPases. Another area of research is the investigation of the role of RAC1 in various diseases, including cancer, cardiovascular disease, and neurological disorders. In addition, the development of N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide as a potential therapeutic agent for these diseases is an area of ongoing research. Finally, the investigation of the optimal concentration and duration of N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide treatment in various cell types and experimental conditions is an important area of future research.

Synthesis Methods

N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 6-methoxyindole-3-acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ethylsulfonyl chloride to form the ethylsulfonyl derivative. The resulting compound is then reacted with 2-methyl-1,3-propanediol to form the desired product, N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide.

Scientific Research Applications

N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide has been extensively studied in various scientific research applications. It has been shown to inhibit RAC1 activity in vitro and in vivo, leading to the suppression of various cellular processes such as cell migration, invasion, and proliferation. N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide has also been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, melanoma, and glioblastoma. In addition, N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and cerebral ischemia.

properties

Product Name

N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide

Molecular Formula

C16H22N2O6S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-(3-acetyl-1-ethylsulfonyl-6-methoxy-2-methylindol-5-yl)ethanesulfonamide

InChI

InChI=1S/C16H22N2O6S2/c1-6-25(20,21)17-13-8-12-14(9-15(13)24-5)18(26(22,23)7-2)10(3)16(12)11(4)19/h8-9,17H,6-7H2,1-5H3

InChI Key

PAQRAQQENUIEHY-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=C(C=C2C(=C1)C(=C(N2S(=O)(=O)CC)C)C(=O)C)OC

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C2C(=C1)C(=C(N2S(=O)(=O)CC)C)C(=O)C)OC

Origin of Product

United States

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